molecular formula C15H20N2O6S B1328639 8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 942474-61-5

8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B1328639
CAS No.: 942474-61-5
M. Wt: 356.4 g/mol
InChI Key: IXDCEECUTHVXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound with the molecular formula C15H20N2O6S This compound is notable for its unique spirocyclic structure, which includes both a dioxane ring and an azaspirodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps:

    Formation of the Nitrobenzene Intermediate: The initial step involves the nitration of 4-ethylsulfonylbenzene to introduce a nitro group at the ortho position relative to the ethylsulfonyl group.

    Cyclization: The nitrobenzene intermediate undergoes a cyclization reaction with a suitable diol to form the dioxane ring.

    Spirocyclization: The final step involves the formation of the spirocyclic structure by reacting the dioxane intermediate with an azaspirodecane precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2) are typically used.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

    Proteomics: It is used as a reagent in the study of protein structures and functions.

    Medicinal Chemistry:

    Biological Studies: Used in the study of enzyme interactions and inhibition.

    Industrial Chemistry: Potential use in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    8-[4-(Ethylsulfonyl)-2-aminophenyl]-1,4-dioxa-8-azaspiro[4.5]decane: Similar structure but with an amino group instead of a nitro group.

Uniqueness

8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where these properties are advantageous.

Properties

IUPAC Name

8-(4-ethylsulfonyl-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c1-2-24(20,21)12-3-4-13(14(11-12)17(18)19)16-7-5-15(6-8-16)22-9-10-23-15/h3-4,11H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDCEECUTHVXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC3(CC2)OCCO3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650195
Record name 8-[4-(Ethanesulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-61-5
Record name 8-[4-(Ethanesulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.